3,4-Dichlorobutanal
Description
Structure
3D Structure
Properties
CAS No. |
66492-72-6 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
3,4-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c5-3-4(6)1-2-7/h2,4H,1,3H2 |
InChI Key |
IGSINHLIWODSLM-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CCl)Cl |
Origin of Product |
United States |
Synthetic Pathways to 3,4 Dichlorobutanal
Advanced Synthetic Methodologies
Catalytic Systems for Dichlorobutanal Formation
The successful synthesis of 3,4-Dichlorobutanal relies on appropriate catalytic systems for the key transformation steps, primarily the chlorination of the precursor and the subsequent oxidation.
For the chlorination of 3-buten-1-ol (B139374) to 3,4-dichlorobutan-1-ol, the catalytic system is designed to enhance the desired reaction while suppressing side reactions. The presence of Group IA or IIA chlorides, such as sodium chloride or calcium chloride, is crucial. google.com These salts, dissolved in the aqueous medium, increase the chloride ion concentration, which favors the addition of chlorine across the double bond and minimizes undesired reactions involving the hydroxyl group. google.com
In the subsequent oxidation of 3,4-dichlorobutan-1-ol to this compound, various catalytic systems can be employed. The choice of catalyst is pivotal for achieving high selectivity for the aldehyde. Transition-metal-based catalysts are often explored for such transformations. beilstein-journals.org While specific catalysts for this exact oxidation are not extensively detailed in public literature, principles from similar syntheses can be applied. For instance, in the production of other chlorinated compounds like 3,4-dichloroaniline, noble metal catalysts such as platinum are used for hydrogenation, and additives are employed to prevent dehalogenation. chemicalbook.comgoogle.com This highlights the importance of selecting catalysts that are compatible with the chlorinated substrate to avoid unwanted side reactions like dechlorination.
Table 1: Overview of Potential Catalytic Systems for Key Synthetic Steps
| Synthetic Step | Precursor | Product | Catalytic System/Component | Function | Reference |
|---|---|---|---|---|---|
| Chlorination | 3-Buten-1-ol | 3,4-Dichlorobutan-1-ol | Group IA/IIA Chlorides (e.g., NaCl, CaCl₂) | Minimizes side reactions by increasing chloride ion concentration. | google.com |
| Oxidation | 3,4-Dichlorobutan-1-ol | This compound | Mild Oxidizing Agents/Catalysts | Selective oxidation of primary alcohol to aldehyde. | ontosight.ai |
Reaction Condition Optimization for Improved Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield of this compound and ensuring its purity. This involves careful control over temperature, pressure, stoichiometry, and solvent choice throughout the synthetic sequence.
In the chlorination of aqueous 3-buten-1-ol, maintaining a low temperature is critical to minimize side reactions. google.com Research indicates that the ideal temperature range is between 0°C and 18°C. google.com Higher temperatures can lead to increased involvement of the hydroxyl group in undesired reactions. The pressure is typically maintained between 5 and 50 psia. google.com A high concentration of chloride ions, preferably a saturated solution of calcium chloride or sodium chloride, is also recommended to improve the selectivity of the chlorination process. google.com
For the oxidation of 3,4-dichlorobutan-1-ol, optimization focuses on achieving selective conversion to the aldehyde. This often involves:
Stoichiometric Control: Using a precise molar equivalent of the oxidizing agent to prevent over-oxidation to the carboxylic acid.
Temperature Management: Conducting the reaction at controlled, often low, temperatures to enhance selectivity.
The general principles of process optimization, such as those used in the continuous hydrogenation process for producing 3,4-dichloroaniline, can be applied. chemicalbook.com This includes controlling temperature (e.g., 80 ± 5 °C) and pressure (e.g., 0.5-0.6 MPa) in a continuous flow reactor, followed by purification steps like vacuum distillation to isolate a high-purity product. chemicalbook.com
Table 2: Optimization of Reaction Conditions for 3,4-Dichlorobutan-1-ol Synthesis
| Parameter | Range | Preferred Range | Most Preferred Range | Purpose | Reference |
|---|---|---|---|---|---|
| Temperature | 0°C - 50°C | 1°C - 40°C | 0°C - 18°C | Minimize side reactions involving the hydroxyl group. | google.com |
| Pressure | 5 - 50 psia | Not Specified | Not Specified | Maintain reaction integrity. | google.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3-dichlorobutanal |
| 2,3-dichlorobutanol |
| 3,4-Dichlorobutan-1-ol |
| This compound |
| 3,4-dichloroaniline |
| 3,4-dichloronitrobenzene |
| 3-buten-1-ol |
| Butyrchloral |
| Calcium chloride |
| Chlorine |
| Crotonaldehyde |
| Morpholine |
| Platinum |
Mechanistic Investigations of 3,4 Dichlorobutanal Reactivity
Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This polarity is the primary driver for the reactions typical of aldehydes, including nucleophilic additions, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. wikipedia.orgnih.gov Subsequent protonation of this intermediate yields the final addition product. libretexts.org The general mechanism involves two key steps:
Nucleophilic Attack: The nucleophile forms a new single bond with the carbonyl carbon.
Protonation: The resulting negatively charged oxygen atom is protonated, typically by a weak acid or the solvent, to form a hydroxyl group. pressbooks.pub
A variety of nucleophiles can participate in this reaction with 3,4-dichlorobutanal, leading to a diverse range of products.
Interactive Table: Examples of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Product Class | Specific Product from this compound |
| Water (H₂O) | Dilute acid or base | Hydrate (B1144303) (Gem-diol) | 3,4-Dichlorobutane-1,1-diol |
| Alcohol (ROH) | Methanol (CH₃OH) | Hemiacetal | 1-Methoxy-3,4-dichlorobutan-1-ol |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin | 2-Hydroxy-4,5-dichloropentanenitrile |
| Hydride (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | 3,4-Dichlorobutan-1-ol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | 4,5-Dichloro-2-pentanol |
Oxidation Pathways to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Under acidic conditions, the aldehyde is directly converted to a carboxylic acid, while under alkaline conditions, a carboxylate salt is initially formed. libretexts.orgchemguide.co.uk
The oxidation of this compound to 3,4-dichlorobutanoic acid can be accomplished with common oxidants such as:
Potassium Dichromate (K₂Cr₂O₇) in acidic solution (e.g., H₂SO₄). The orange Cr₂O₇²⁻ ion is reduced to the green Cr³⁺ ion, providing a clear visual indication of the reaction's progress. chemguide.co.uk
Tollens' Reagent ([Ag(NH₃)₂]⁺) . This mild oxidizing agent selectively oxidizes aldehydes. A positive test results in the formation of a silver mirror on the reaction vessel as Ag⁺ is reduced to metallic silver (Ag). libretexts.org
Fehling's or Benedict's Solution (Cu²⁺ complex) . In these tests, the deep blue copper(II) ions are reduced to a red precipitate of copper(I) oxide (Cu₂O). chemguide.co.uk
The mechanism for many oxidation reactions, such as with chromic acid, involves the initial formation of a hydrate (gem-diol) by the addition of water to the aldehyde. masterorganicchemistry.com This hydrate is then oxidized to the carboxylic acid. masterorganicchemistry.com
Reduction Reactions to Alcohols
The aldehyde functional group in this compound can be reduced to a primary alcohol, yielding 3,4-dichlorobutan-1-ol. This is a form of nucleophilic addition where the nucleophile is a hydride ion (H⁻). libretexts.org
Commonly used reducing agents for this purpose include:
Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent, typically used in alcoholic or aqueous solvents. masterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl groups like esters or carboxylic acids. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via the transfer of a hydride ion from the BH₄⁻ complex to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. It will also reduce the alkyl halide portions of the molecule if conditions are not carefully controlled.
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). britannica.com
The chemoselectivity of the reduction is an important consideration. Milder reagents like NaBH₄ are often preferred as they can selectively reduce the aldehyde group without affecting the carbon-chlorine bonds. mdpi.comsemanticscholar.orgrsc.org
Role of Vicinal Chlorine Substituents in Reactivity
The two chlorine atoms on adjacent carbons (C-3 and C-4) significantly influence the molecule's reactivity. The carbon-chlorine bond is polar, making the carbon atoms electrophilic and susceptible to nucleophilic attack. science-revision.co.uksavemyexams.com The presence of these leaving groups allows for both substitution and elimination reactions.
Nucleophilic Substitution Reactions at Chlorinated Carbons
The chlorinated carbons in this compound can undergo nucleophilic substitution, where a nucleophile replaces a chloride ion. quora.comquora.commasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially at the primary C-4 carbon, as it is less sterically hindered. utexas.edu The secondary C-3 carbon can also undergo Sₙ2 reactions, though potentially at a slower rate. Sₙ1 reactions are less likely due to the instability of the potential primary and secondary carbocation intermediates.
The outcome of the reaction can be complex, as the aldehyde group is also a reactive electrophile. For substitution to occur selectively at the chlorinated carbons, the aldehyde group might need to be protected (e.g., as an acetal) before being regenerated in a subsequent step.
Interactive Table: Potential Nucleophilic Substitution Products of this compound
| Nucleophile | Reagent Example | Potential Product(s) (assuming aldehyde protection) |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3,4-Dihydroxybutanal |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Chloro-5-oxopentanenitrile or 4-Chloro-5-oxohexanenitrile |
| Ammonia (NH₃) | Aqueous Ammonia | 3-Amino-4-chlorobutanal or 4-Amino-3-chlorobutanal |
| Iodide (I⁻) | Sodium Iodide (NaI) in acetone | 3,4-Diiodobutanal (Finkelstein reaction) |
Elimination Reactions to Form Unsaturated Species
The presence of hydrogen atoms on carbons adjacent to the chlorinated carbons makes this compound susceptible to elimination reactions, typically facilitated by a strong, non-nucleophilic base. msu.edu These reactions usually follow an E2 (bimolecular elimination) mechanism, where the base removes a proton and the chloride leaving group departs simultaneously, forming a carbon-carbon double bond. libretexts.orglibretexts.org
A double elimination is possible, leading to the formation of an alkyne or a conjugated diene. libretexts.orgucalgary.ca The reaction with a strong base like sodium amide (NaNH₂) can lead to the formation of various unsaturated products. libretexts.org
Possible elimination pathways include:
First Elimination: Removal of HCl can form either 4-chloro-2-butenal or 2-chloro-3-butenal. According to Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, 4-chloro-2-butenal would be expected to be the major product. msu.edu
Second Elimination: A subsequent elimination from the monochlorinated butenal can occur, potentially leading to buta-2,3-dienal or but-2-ynal after isomerization.
The specific product distribution depends heavily on the reaction conditions, including the strength and steric bulk of the base used. youtube.com
Interplay Between Aldehyde and Halogen Reactivity Centers
The reactivity of this compound is dictated by the presence of two key functional groups: an aldehyde and two chloro substituents. The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. The chlorine atoms, being electronegative, exert an electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule.
The proximity of the chlorine atoms to the aldehyde group suggests a potential for intramolecular reactions. For instance, under basic conditions, an intramolecular cyclization could potentially occur, where a nucleophile attacks the carbonyl carbon, and a subsequent displacement of one of the chlorine atoms could lead to the formation of a cyclic product. The regioselectivity of such a reaction would depend on the relative stability of the resulting ring structures.
Furthermore, the chlorine atoms themselves are potential sites for nucleophilic substitution reactions. The relative reactivity of the C-3 and C-4 positions would be influenced by steric hindrance and the stability of any potential carbocation intermediates. It is plausible that under certain conditions, a competition between nucleophilic attack at the carbonyl group and substitution at the chlorinated carbons could be observed.
Stereochemical Outcomes and Reaction Selectivity
Reactions involving this compound have the potential to generate stereoisomers, particularly if new chiral centers are formed. For example, the reduction of the aldehyde group using a hydride reagent would create a new stereocenter at C-1. The stereoselectivity of such a reaction would be influenced by the steric and electronic environment around the carbonyl group, potentially leading to a mixture of diastereomers if the starting material is chiral.
In nucleophilic addition reactions to the carbonyl group, the facial selectivity of the attack would determine the configuration of the newly formed stereocenter. The presence of the chlorine atoms on the adjacent carbons could influence this selectivity through steric hindrance or by creating a stereoelectronically biased environment.
For reactions involving the chiral center at C-3, such as nucleophilic substitution, the stereochemical outcome could proceed via either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 reaction would result in an inversion of configuration at the stereocenter, while an S(_N)1 reaction would likely lead to a racemic or near-racemic mixture of products due to the formation of a planar carbocation intermediate. The choice of solvent and the nature of the nucleophile would be critical in determining the predominant reaction pathway and, consequently, the stereochemical outcome.
Without specific experimental data, the following table provides a hypothetical overview of potential reactions and their expected stereochemical considerations, based on general principles of organic chemistry.
| Reaction Type | Reagents | Potential Product(s) | Stereochemical Considerations |
| Nucleophilic Addition to Aldehyde | Grignard Reagents (R-MgX) | Secondary alcohol | Formation of a new stereocenter at C-1. Diastereoselectivity would depend on the facial bias of the carbonyl group. |
| Reduction of Aldehyde | Sodium borohydride (NaBH(_4)) | Primary alcohol | Formation of a new stereocenter at C-1. Potential for diastereomeric products. |
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaN(_3)) | Azido-substituted butanal | Potential for S(_N)2 reaction at C-3 or C-4, leading to inversion of configuration if the center is chiral. |
| Intramolecular Cyclization | Base | Cyclic ether or lactol | Formation of new ring systems with defined stereochemistry depending on the cyclization pathway. |
Advanced Analytical Characterization of 3,4 Dichlorobutanal
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be elucidated.
Proton NMR spectroscopy of 3,4-dichlorobutanal would be expected to provide key insights into its structure. The aldehydic proton (CHO) is anticipated to appear as a triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the aldehyde (C2-H₂) would likely resonate as a doublet of triplets, arising from coupling to both the aldehydic proton and the methine proton at the C3 position. The methine proton at the C3 position (C3-H) would be expected to show a complex multiplet due to coupling with the protons on C2 and C4. Finally, the diastereotopic protons of the chloromethyl group (C4-H₂) would likely appear as two distinct multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CHO | 9.5 - 10.0 | t |
| CH₂ (C2) | 2.8 - 3.2 | dt |
| CH (C3) | 4.2 - 4.6 | m |
| CH₂Cl (C4) | 3.7 - 4.1 | m |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton. The aldehydic carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm. The carbon atom bearing the chlorine atom (C3) would appear in the δ 60-70 ppm region. The methylene carbon adjacent to the aldehyde (C2) would likely resonate around δ 40-50 ppm, and the chloromethyl carbon (C4) would be expected in a similar region, influenced by the electronegative chlorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | 195 - 205 |
| C2 | 40 - 50 |
| C3 | 60 - 70 |
| C4 | 40 - 50 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, showing a cross-peak between the aldehydic proton and the C2 methylene protons. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. Additionally, two distinct C-H stretching bands for the aldehyde group are expected to appear in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of chlorine atoms would be confirmed by C-Cl stretching vibrations, which typically appear in the fingerprint region between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1720 - 1740 |
| Aldehyde (C-H) | Stretch | 2820 - 2850 and 2720 - 2750 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Chloroalkane (C-Cl) | Stretch | 600 - 800 |
Note: The predicted values are based on typical group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic cluster pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster would be at m/z values corresponding to the molecular weights of the C₄H₆³⁵Cl₂O, C₄H₆³⁵Cl³⁷ClO, and C₄H₆³⁷Cl₂O isotopologues.
Common fragmentation pathways for this compound under electron ionization (EI) would likely involve the loss of a chlorine atom, the cleavage of the C-C bonds adjacent to the carbonyl group (alpha-cleavage), and the McLafferty rearrangement, if sterically feasible. Analysis of these fragment ions would provide further confirmation of the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the calculation of a unique elemental formula. researchgate.net For this compound (C₄H₆Cl₂O), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
A key feature of the mass spectrum of a dichlorinated compound is its distinctive isotopic pattern, arising from the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. HRMS can clearly resolve the molecular ion peak cluster ([M]⁺, [M+2]⁺, and [M+4]⁺), whose intensity ratio is characteristic of a molecule containing two chlorine atoms. This isotopic signature serves as a definitive confirmation of the presence and number of chlorine atoms in the structure.
Table 1: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound (C₄H₆Cl₂O)
| Ion Formula | Composition | Calculated Mass (Da) | Relative Intensity (%) |
| [C₄H₆³⁵Cl₂O]⁺ | C₄H₆O + 2x³⁵Cl | 139.97957 | 100.0 (Reference) |
| [C₄H₆³⁵Cl³⁷ClO]⁺ | C₄H₆O + ¹x³⁵Cl + ¹x³⁷Cl | 141.97662 | 65.0 |
| [C₄H₆³⁷Cl₂O]⁺ | C₄H₆O + 2x³⁷Cl | 143.97367 | 10.5 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS or MS²) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment for this compound, the molecular ion ([M]⁺) is selected in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID). wikipedia.org During CID, the ion collides with neutral gas molecules, causing it to fragment at its weakest bonds. emis.de
The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways for this compound would likely involve the loss of chlorine (Cl•), hydrogen chloride (HCl), and cleavage adjacent to the carbonyl group (alpha-cleavage). Analyzing these fragments helps to piece together the molecule's structure, confirming the connectivity of the atoms. wikipedia.org
Table 2: Plausible MS/MS Fragmentation Pathways of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |
| 140 | Loss of Cl• | 105 | [C₄H₆ClO]⁺ |
| 140 | Loss of HCl | 104 | [C₄H₅ClO]⁺• |
| 140 | Loss of •CH₂Cl | 91 | [C₃H₃ClO]⁺ |
| 105 | Loss of CO (Alpha-cleavage) | 77 | [C₃H₆Cl]⁺ |
| 104 | Loss of CO (Alpha-cleavage) | 76 | [C₃H₅Cl]⁺• |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique used to separate the components of a mixture, making it essential for assessing the purity of this compound and quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. In this technique, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time from the GC provides a measure of the compound's identity, while the MS furnishes a mass spectrum for definitive identification and structural confirmation. bibliotekanauki.pl
The selection of the GC column and temperature program is crucial for achieving good separation from any potential impurities, such as isomers or residual starting materials. A mid-polarity stationary phase is often suitable for halogenated compounds.
Table 3: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| GC System | |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity phase (e.g., 14% Cyanopropylphenyl) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) bibliotekanauki.pl |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial temp 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) researchgate.net |
| MS System | |
| Ion Source Temp. | 230 °C mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-300) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment of a broad range of organic compounds. separationmethods.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be appropriate. In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. libretexts.org
Separation is based on the compound's polarity; less polar compounds are retained longer on the column. libretexts.org A UV detector can be used to monitor the eluting compounds, as the aldehyde's carbonyl group possesses a chromophore. For greater specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS).
Table 4: Representative HPLC Method Parameters for this compound Purity Assessment
| Parameter | Value/Condition |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C nih.gov |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | ~210 nm (for n→π* transition of the carbonyl group) |
Chiral Analytical Techniques for Enantiomeric Purity
The this compound molecule contains a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers (non-superimposable mirror images). libretexts.org The determination of enantiomeric purity is critical in many applications, particularly in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. thieme-connect.dechromatographyonline.com
Analytical methods for determining enantiomeric purity rely on creating a diastereomeric interaction, either transiently on a chromatography column or by forming a stable derivative. chromatographyonline.com
Two primary strategies are employed:
Direct Chiral Separation: This is the most common approach, utilizing a Chiral Stationary Phase (CSP) in either HPLC or GC. cat-online.com CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. A variety of CSPs are commercially available, based on polysaccharides, proteins, or cyclodextrins. nih.gov The ratio of the integrated peak areas of the two enantiomers directly provides the enantiomeric purity. cat-online.com
Indirect Chiral Separation: This method involves a chemical reaction to convert the pair of enantiomers into a pair of diastereomers using a chiral derivatizing agent. nih.govlibretexts.org Since diastereomers have different physical properties, they can be readily separated using standard, achiral GC or HPLC columns. The drawback of this method is the need for an additional reaction step and the requirement that the derivatizing agent be enantiomerically pure.
Table 5: Comparison of Chiral Analysis Methodologies for this compound
| Feature | Direct Method (Chiral GC/HPLC) | Indirect Method (Derivatization) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). cat-online.com | Conversion to diastereomers, followed by separation on an achiral column. libretexts.org |
| Stationary Phase | Chiral (e.g., cyclodextrin-based) | Achiral (e.g., C18, Polysiloxane) |
| Advantages | Fewer sample preparation steps; avoids potential racemization during derivatization. | Uses standard, less expensive achiral columns; may offer better resolution in some cases. |
| Disadvantages | Chiral columns are typically more expensive and may have a more limited range of applications. | Requires a pure chiral derivatizing agent; additional reaction step can introduce errors; potential for kinetic resolution. |
Computational Chemistry Studies of 3,4 Dichlorobutanal
Quantitative Structure-Reactivity Relationship (QSAR) Derivations
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity. wikipedia.org For a reactive electrophile like 3,4-dichlorobutanal, QSAR models are invaluable for predicting its behavior in various chemical reactions without the need for extensive experimental testing. These models are built upon the principle that the reactivity of a molecule is a function of its structural, electronic, and steric properties. The development of a QSAR model involves calculating a set of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR), to find a correlation with an experimentally determined reactivity parameter. longdom.orgresearchgate.net
The general form of a QSAR model is:
Reactivity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)
For chlorinated aliphatic aldehydes like this compound, reactivity is often associated with their electrophilic nature, making them susceptible to nucleophilic attack. acs.org Therefore, relevant QSAR models typically incorporate descriptors that quantify electronic and steric effects.
Key molecular descriptors relevant to the reactivity of this compound and similar halogenated aldehydes include:
Electronic Descriptors: These quantify the electronic character of the molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the LUMO is particularly important for electrophiles, as it indicates the molecule's ability to accept electrons. A lower LUMO energy suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO orbitals generally implies higher reactivity.
Molecular Electrostatic Potential (ESP): This descriptor maps the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aldehyde, the carbonyl carbon is a primary site for nucleophilic attack, and its ESP value is a critical descriptor. rsc.org
Partial Atomic Charges: The magnitude of the positive charge on the carbonyl carbon and the carbons bearing the chlorine atoms can be directly correlated with electrophilic reactivity.
Steric Descriptors: These account for the spatial arrangement of atoms and its influence on reaction rates.
Molecular Volume and Surface Area: These descriptors can influence how easily a nucleophile can approach the reactive sites of the molecule.
Steric Hindrance Parameters: Specific parameters can be calculated to quantify the steric bulk around the aldehyde functional group and the chlorinated carbons.
A hypothetical QSAR model for predicting the rate constant (log k) of a reaction involving a series of chlorinated butanals, including this compound, might take the following form:
log k = c₀ + c₁ (LUMO Energy) + c₂ (ESP at C=O) + c₃ (Steric Parameter)
Where c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis.
Illustrative Research Findings
While specific QSAR studies on this compound are not extensively available in public literature, research on analogous compounds provides a strong basis for understanding its potential structure-reactivity relationships. Studies on other aldehydes and halogenated aliphatic compounds have successfully used QSAR to predict various forms of reactivity. nih.govepa.gov
For instance, research on the toxicity of various aldehydes, which is often linked to their reactivity with biological nucleophiles, has shown strong correlations with electronic descriptors. researchgate.net Models for these compounds often find that increased electrophilicity leads to higher reactivity. acs.org The inclusion of chlorine atoms in the butanal structure is expected to significantly increase the electrophilicity of the molecule due to the electron-withdrawing inductive effect of the halogens. This effect would likely make this compound more reactive than butanal itself.
The following interactive table presents hypothetical data for a set of related aldehydes to illustrate how molecular descriptors could be used in a QSAR study.
| Compound | log k (relative reactivity) | LUMO Energy (eV) | ESP at Carbonyl Carbon (a.u.) | Molecular Volume (ų) |
|---|---|---|---|---|
| Butanal | 1.00 | -1.5 | +0.45 | 85.2 |
| 2-Chlorobutanal | 1.85 | -2.1 | +0.55 | 92.6 |
| 3-Chlorobutanal | 1.60 | -1.9 | +0.50 | 92.6 |
| 4-Chlorobutanal | 1.35 | -1.7 | +0.48 | 92.6 |
| This compound | 2.50 | -2.8 | +0.65 | 100.1 |
In this illustrative dataset, the relative reactivity (log k) increases with decreasing LUMO energy and increasing positive electrostatic potential on the carbonyl carbon, which is consistent with the principles of electrophilic reactivity. The position and number of chlorine atoms significantly influence these descriptors and, consequently, the predicted reactivity.
Another data table could explore the relationship between different types of calculated descriptors for a series of halogenated aldehydes.
| Compound | Electrophilicity Index (ω) | HOMO-LUMO Gap (eV) | Predicted Reactivity Category |
|---|---|---|---|
| Propanal | 1.2 | 6.5 | Low |
| 2-Chloropropanal | 1.9 | 5.8 | Moderate |
| Butanal | 1.1 | 6.6 | Low |
| This compound | 2.7 | 5.2 | High |
| Pentanal | 1.0 | 6.7 | Low |
These tables demonstrate the core concept of QSAR: establishing a quantitative link between structure (represented by calculated descriptors) and a property of interest (reactivity). For this compound, the presence of two chlorine atoms is expected to be a dominant factor in any QSAR model, significantly enhancing its electrophilic character compared to non-chlorinated or mono-chlorinated analogues. rsc.org The development of robust QSAR models is crucial for the efficient screening and assessment of the chemical behavior of such compounds. epa.gov
Applications of 3,4 Dichlorobutanal As a Synthetic Building Block
Elaboration into Complex Organic Scaffolds
The inherent reactivity of 3,4-Dichlorobutanal allows for its elaboration into intricate molecular frameworks, including novel chlorinated compounds and various heterocyclic systems. The presence of multiple reaction sites provides chemists with a powerful tool for introducing complexity in a controlled manner.
The dichlorinated butane (B89635) backbone of this compound serves as a foundation for creating a variety of other chlorinated molecules. The aldehyde can be reduced to a primary alcohol, yielding 3,4-dichlorobutan-1-ol. This alcohol can then undergo intramolecular cyclization under basic conditions to form 3-chlorotetrahydrofuran. google.com This transformation highlights the utility of this compound's precursors in generating chlorinated cyclic ethers, which are valuable intermediates in their own right. google.com The process involves the initial formation of the dichlorinated alcohol, which is then treated with a base like sodium hydroxide (B78521) to facilitate the ring-closing etherification, displacing one of the chlorine atoms. google.com
Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound provides a direct route to certain classes of these rings. uou.ac.in The aldehyde group is a key electrophilic center for condensation reactions with dinucleophiles to form new rings. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of substituted dihydropyridazine (B8628806) systems. Similarly, reactions with ureas or thioureas could potentially yield dihydropyrimidinone or dihydropyrimidine-thione scaffolds. The general principle involves the initial formation of an imine or related intermediate at the aldehyde, followed by an intramolecular nucleophilic substitution where the second nucleophilic atom of the reagent displaces one of the chlorine atoms to complete the cyclization. This strategy is a common approach in the synthesis of five and six-membered heterocycles. uomus.edu.iqorganic-chemistry.org
| Reactant (Dinucleophile) | Potential Heterocyclic Product | General Reaction Type |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Substituted Dihydropyridazine | Condensation / Intramolecular Nucleophilic Substitution |
| Thiourea (H₂N-CS-NH₂) | Substituted Dihydropyrimidine-thione | Condensation / Intramolecular Nucleophilic Substitution |
| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Substituted Diazepine | Condensation / Intramolecular Nucleophilic Substitution |
Strategic Intermediate in Multi-Step Organic Synthesis
In the context of complex, multi-step synthesis, small, functionalized molecules like this compound are crucial intermediates. youtube.com They serve as foundational pieces that are incorporated into a larger target molecule early in a synthetic sequence. The logic of retrosynthetic analysis often identifies such building blocks as key starting points for a convergent and efficient synthesis. nobelprize.org
A relevant example of this strategy is seen in the synthesis of the ATR inhibitor Ceralasertib, a complex pharmaceutical agent. sci-hub.se While the reported route utilized the isomeric 2,4-dichlorobutanal, the principle remains directly applicable. sci-hub.se In such a synthesis, the dichlorinated aldehyde acts as a linchpin, with its functional groups allowing for the sequential addition of different molecular fragments. For instance, the aldehyde can be used to construct a core ring system, while the chlorine atoms provide handles for subsequent cross-coupling reactions or nucleophilic substitutions to build out the rest of the molecule. sci-hub.senumberanalytics.com This strategic use allows for the efficient assembly of complex structures that would be difficult to access through other methods. nobelprize.org
Development of New Chemical Entities Through Derivatization
Derivatization of a core scaffold is a powerful method for creating new chemical entities and exploring structure-activity relationships in drug discovery and materials science. nih.gov this compound is an ideal starting point for such derivatization efforts due to its multiple reactive handles.
The aldehyde functionality can be transformed into a wide array of other groups:
Oxidation: Conversion to a carboxylic acid (3,4-dichlorobutanoic acid).
Reductive Amination: Reaction with amines in the presence of a reducing agent to form various secondary and tertiary amines.
Wittig-type Reactions: Conversion of the aldehyde to an alkene.
Simultaneously, the chlorine atoms can be displaced by a variety of nucleophiles, such as thiols, alkoxides, or amines, to introduce further diversity. ontosight.ai For example, reaction with sodium thiomethoxide could yield a methylthio-substituted derivative, a transformation demonstrated on the related 2,4-dichlorobutanal intermediate. sci-hub.se The ability to perform these transformations selectively allows for the systematic generation of a library of related but distinct compounds, each with potentially unique biological or material properties. rsc.org
| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Derivative Class |
|---|---|---|---|
| Oxidation | KMnO₄ or K₂Cr₂O₇ | Aldehyde | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Aldehyde | Primary Alcohol |
| Nucleophilic Substitution | Sodium thiomethoxide (NaSMe) | C-Cl bond | Alkyl-thioether |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Aldehyde | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Aldehyde | Alkene |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3,4-Dichlorobutanal in synthetic mixtures?
- Methodology : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR to identify chlorine substituents and aldehyde groups). Pair with gas chromatography-mass spectrometry (GC-MS) for purity assessment and to detect volatile byproducts. For quantification, employ high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm, optimized for aldehyde functional groups. Ensure calibration with certified reference standards.
- Safety Note : Handle in a fume hood to avoid inhalation of vapors .
Q. How can researchers safely handle this compound in laboratory settings?
- Protocols :
- Use nitrile gloves , lab coats, and chemical-resistant goggles to prevent skin/eye contact.
- Work in a ventilated chemical hood to minimize vapor exposure.
- Store in airtight containers away from oxidizing agents (e.g., peroxides) to prevent reactive degradation.
- In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. What solvents are compatible with this compound for reaction optimization?
- Guidelines : Test solubility in dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic conditions. Avoid alcohols (e.g., ethanol) due to potential aldol condensation side reactions. For aqueous-phase studies, use buffered solutions (pH 4–6) to stabilize the aldehyde group against hydrolysis .
Advanced Research Questions
Q. How can conflicting spectral data for this compound degradation products be resolved?
- Analytical Strategy :
Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas of degradation byproducts.
Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from chlorinated intermediates.
Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group stability.
Apply multivariate analysis (e.g., PCA) to identify patterns in contradictory datasets .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Experimental Design :
- Conduct kinetic studies under varying temperatures (25–60°C) and solvents (polar vs. nonpolar) to assess activation parameters.
- Use isotopic labeling (e.g., O in the aldehyde group) to track reaction pathways via MS.
- Perform computational modeling (DFT or MD simulations) to map electronic effects of chlorine substituents on transition states .
Q. How can environmental persistence of this compound be evaluated in aquatic systems?
- Ecotoxicology Workflow :
Simulate degradation using OECD 308/309 guidelines for water-sediment systems.
Monitor chlorinated metabolites via LC-TOF-MS with targeted screening for dichloroacetic acid or chlorinated phenols.
Assess bioaccumulation potential using log measurements and in vitro assays (e.g., hepatic microsomal stability) .
Data Contradiction and Validation
Q. What steps should be taken when chromatographic purity assays conflict with spectroscopic data?
- Troubleshooting Framework :
- Verify column compatibility (e.g., C18 vs. HILIC) and mobile phase composition (e.g., acetonitrile vs. methanol).
- Check for matrix effects (e.g., ion suppression in MS) by spiking with internal standards.
- Replicate analyses using orthogonal methods (e.g., compare GC-MS vs. LC-MS results) .
Q. How to address discrepancies in reported toxicity profiles of this compound analogs?
- Validation Approach :
- Re-evaluate test conditions (e.g., cell line specificity, exposure duration).
- Cross-reference with QSAR models to predict acute/chronic toxicity endpoints.
- Conduct meta-analyses of existing literature to identify confounding variables (e.g., solvent choice, impurity levels) .
Safety and Regulatory Compliance
Q. What regulatory frameworks govern the international shipment of this compound?
- Compliance Checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
